N-(3,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-16-10-17(2)12-20(11-16)29-24(31)15-30-14-23(25(32)19-6-5-7-21(13-19)34-4)26(33)22-9-8-18(3)28-27(22)30/h5-14H,15H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNAXPVYPNTHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC(=C3)C)C)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the methoxybenzoyl and dimethylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide include other naphthyridine derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and the specific arrangement of atoms within its structure. This gives it distinct chemical and biological properties that may not be present in other similar compounds.
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(3,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can be described as follows:
- Molecular Formula: C₁₈H₁₉N₃O₃
- Molecular Weight: 325.35 g/mol
- IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Weight | 325.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 150–155 °C |
Research indicates that this compound exhibits significant activity against various biological targets:
- Antitumor Activity: Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Properties: This compound has demonstrated efficacy against several bacterial strains, suggesting potential as an antibacterial agent. Its mechanism may involve disruption of bacterial cell wall synthesis .
- Anti-inflammatory Effects: Preliminary studies indicate that the compound can modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and chemokines .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Cancer Cells: A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer . The study highlighted its ability to induce G0/G1 phase cell cycle arrest.
- Antibacterial Efficacy: Another study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at low micromolar concentrations .
Safety and Toxicity
Toxicological assessments are crucial for determining the safety profile of new compounds. Current data suggest that this compound exhibits low toxicity in vitro; however, further in vivo studies are needed to confirm these findings and establish safe dosage ranges .
Q & A
Q. What synthetic routes are employed for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step reactions starting with the formation of the naphthyridinone core, followed by functionalization with the 3-methoxybenzoyl and 3,5-dimethylphenyl groups. Key steps include:
- Cyclization reactions to construct the naphthyridinone scaffold.
- Amide coupling using reagents like carbodiimides under controlled temperatures (40–60°C) .
- Solvent selection (DMF or DMSO) to dissolve polar/non-polar intermediates and improve reaction homogeneity . Optimization strategies:
- Adjusting pH and temperature to minimize side reactions.
- Purification via recrystallization or column chromatography to enhance purity (>95%) .
Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?
- NMR Spectroscopy : 1H/13C NMR identifies functional groups and confirms regiochemistry (e.g., methoxybenzoyl proton signals at δ 3.8–4.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected m/z: ~507.2) .
- HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve the compound’s crystal structure and conformational dynamics?
- Single-crystal X-ray diffraction : Grown via slow evaporation (e.g., methylene chloride/ethanol), data collected at 100 K .
- SHELX refinement : SHELXL refines atomic positions, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles (e.g., dichlorophenyl vs. pyrazolyl ring angles: 54.8°–77.5°) .
- Conformational analysis : Asymmetric unit comparisons reveal steric effects on amide group rotation .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response assays : Replicate IC50 measurements under standardized conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use broad-panel enzyme inhibition screens to identify confounding interactions .
- Computational validation : Molecular docking (AutoDock Vina) to verify binding poses against crystallographic data .
Q. How do solvent polarity and catalysts influence regioselectivity in derivatization reactions?
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in nucleophilic acyl substitutions, favoring benzoylation at the naphthyridinone C3 position .
- Catalyst selection : Lewis acids (e.g., ZnCl2) enhance electrophilicity of carbonyl groups, directing substitutions to electron-deficient aromatic rings .
Q. Which computational methods predict interactions with cytochrome P450 enzymes, and how are these validated?
- Molecular docking : Glide/SP docking predicts binding to CYP3A4/2D6 active sites (e.g., π-π stacking with heme porphyrin) .
- MD simulations : 100-ns simulations assess binding stability (RMSD < 2.0 Å) .
- Experimental validation : CYP450 inhibition assays using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF | Enhances intermediate solubility | |
| Temperature | 50–60°C | Minimizes decomposition | |
| Catalyst | EDC·HCl | Facilitates amide coupling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
